2-Methylnonane
Overview
Description
2-Methylnonane, also known as iso-decane, is a branched alkane with the molecular formula C10H22. It is a colorless liquid at room temperature and is part of the larger family of alkanes, which are hydrocarbons consisting solely of carbon and hydrogen atoms. The structure of this compound includes a nonane backbone with a methyl group attached to the second carbon atom.
Scientific Research Applications
2-Methylnonane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined properties.
Biology: Serves as a solvent or carrier in biochemical assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a component in lubricants, fuels, and other industrial products
Mechanism of Action
Target of Action:
Action Environment:
Environmental context and specific cellular contexts play critical roles in its efficacy and stability . If you have any additional questions or need further details, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylnonane are largely unknown due to the lack of research in this area. As a hydrocarbon, it is likely to be hydrophobic and may interact with other hydrophobic molecules within a biological system. Specific enzymes, proteins, or biomolecules that this compound interacts with have not been identified .
Cellular Effects
Given its hydrophobic nature, it could potentially integrate into lipid bilayers and disrupt cell membrane integrity, but this is purely speculative without experimental evidence .
Molecular Mechanism
As a hydrocarbon, it does not have any known binding interactions with biomolecules, nor does it have any known effects on enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings, including its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
No studies have been conducted to determine the effects of different dosages of this compound in animal models .
Transport and Distribution
Given its hydrophobic nature, it may be transported in the body bound to lipoproteins or other lipid carriers .
Subcellular Localization
As a hydrophobic molecule, it could potentially localize to hydrophobic regions such as the lipid bilayer of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylnonane can be synthesized through various methods, including catalytic hydrogenation of alkenes or alkynes. One common method involves the hydroisomerization of n-decane using bifunctional catalysts. This process typically employs platinum-loaded catalysts under atmospheric pressure in a flow reactor .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using high temperatures and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methylnonane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen, this compound can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and elevated temperatures.
Halogenation: Typically involves halogens like chlorine or bromine and may require ultraviolet light or heat to initiate the reaction.
Major Products
Oxidation: Produces carbon dioxide and water.
Halogenation: Forms halogenated derivatives such as 2-chloromethylnonane or 2-bromomethylnonane.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloctane
- 2,6,10-Trimethyldodecane
- 2,3-Dimethylheptane
- 2,2,4,4,6,8,8-Heptamethylnonane
Uniqueness
Compared to its similar compounds, 2-Methylnonane is unique due to its specific branching and molecular structure, which can influence its physical properties such as boiling point, melting point, and solubility. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methylnonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYKUFIHHTIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873239 | |
Record name | 2-Methylnonane | |
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Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |
Record name | Alkanes, C9-11-iso- | |
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Record name | 2-Methylnonane | |
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Record name | C10-13 Isoparaffin | |
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Vapor Pressure |
1.89 [mmHg] | |
Record name | 2-Methylnonane | |
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CAS No. |
871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |
Record name | 2-Methylnonane | |
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Record name | 2-Methylnonane | |
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Record name | 2-METHYLNONANE | |
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Record name | 2-methylnonane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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